molecular formula C17H12Cl2N4OS B3564132 2,4-dichloro-N-(prop-2-en-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

2,4-dichloro-N-(prop-2-en-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B3564132
M. Wt: 391.3 g/mol
InChI Key: URNHNMQHRWPBPS-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(prop-2-en-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups, a prop-2-en-1-yl group, and a 1,3,4-thiadiazol-2-yl group attached to a pyridine ring

Preparation Methods

The synthesis of 2,4-dichloro-N-(prop-2-en-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the 1,3,4-thiadiazole ring, followed by its attachment to the pyridine ring. The benzamide core is then introduced, and the final step involves the addition of the prop-2-en-1-yl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

2,4-dichloro-N-(prop-2-en-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichloro positions, using reagents like sodium methoxide or potassium cyanide.

    Addition: The prop-2-en-1-yl group can participate in addition reactions with electrophiles or nucleophiles, forming various adducts.

Scientific Research Applications

2,4-dichloro-N-(prop-2-en-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(prop-2-en-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the dichloro groups and the thiadiazole ring can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2,4-dichloro-N-(prop-2-en-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide include:

    2,4-dichloro-N-(prop-2-en-1-yl)-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide: Differing by the position of the pyridine ring substitution.

    2,4-dichloro-N-(prop-2-en-1-yl)-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide: Another positional isomer with the pyridine ring substitution at the 2-position.

    This compound derivatives: Various derivatives with different substituents on the benzamide or thiadiazole rings.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,4-dichloro-N-prop-2-enyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4OS/c1-2-9-23(16(24)13-4-3-12(18)10-14(13)19)17-22-21-15(25-17)11-5-7-20-8-6-11/h2-8,10H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNHNMQHRWPBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=NN=C(S1)C2=CC=NC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-(prop-2-en-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-(prop-2-en-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-N-(prop-2-en-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-N-(prop-2-en-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-N-(prop-2-en-1-yl)-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

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